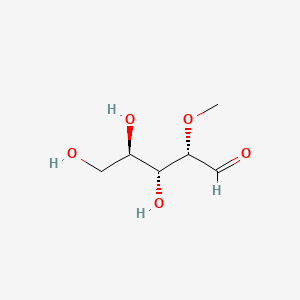
2-O-Methyl-D-arabinose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-Methyl-D-arabinose is a methylated derivative of D-arabinose, a naturally occurring pentose sugar This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the second carbon of the arabinose molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Methyl-D-arabinose typically involves the methylation of D-arabinose. One common method is the reaction of D-arabinose with methyl iodide (CH₃I) in the presence of a base such as silver oxide (Ag₂O). The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the process generally involves the same principles as laboratory synthesis, with optimization for larger scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-O-Methyl-D-arabinose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid (HNO₃) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Produces 2-O-Methyl-D-arabinonic acid.
Reduction: Yields 2-O-Methyl-D-arabinitol.
Substitution: Can form various derivatives depending on the substituent introduced.
Scientific Research Applications
2-O-Methyl-D-arabinose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for bio-based materials
Mechanism of Action
The mechanism of action of 2-O-Methyl-D-arabinose involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active sites. This inhibition can affect various metabolic pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
D-arabinose: The parent compound, lacking the methoxy group.
2-O-Methyl-D-glucose: Another methylated sugar with similar properties but different biological activities.
L-arabinose: An isomer of D-arabinose with distinct structural and functional characteristics.
Uniqueness
2-O-Methyl-D-arabinose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other sugars may not be as effective .
Properties
CAS No. |
39951-07-0 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3R,4R)-3,4,5-trihydroxy-2-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5-,6-/m1/s1 |
InChI Key |
ALNDFFUAQIVVPG-HSUXUTPPSA-N |
Isomeric SMILES |
CO[C@H](C=O)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
COC(C=O)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


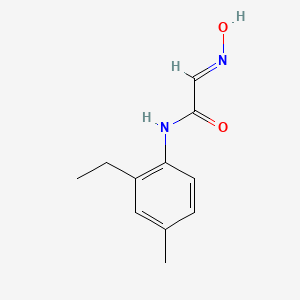
![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
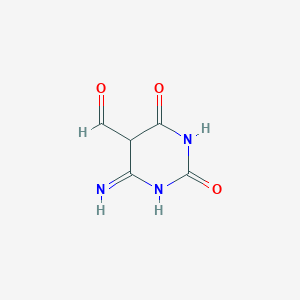
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)
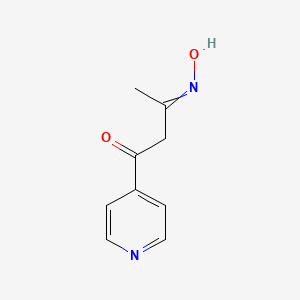
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)
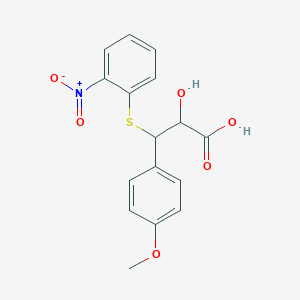
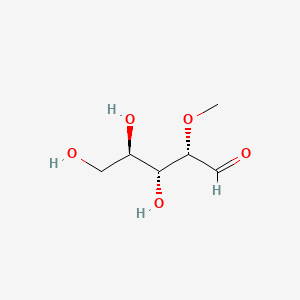

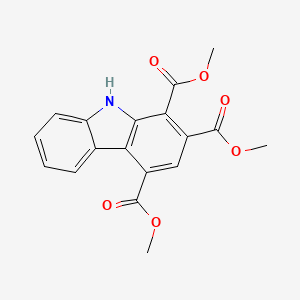
![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B13820827.png)
